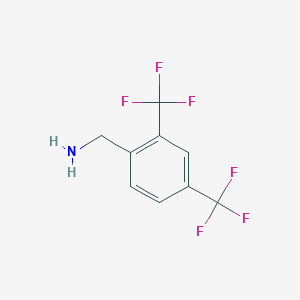

2,4-Bis(trifluoromethyl)benzylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Bis(trifluoromethyl)benzylamine is a clear colorless to light yellow liquid . It is an organic compound that is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 2,4-Bis(trifluoromethyl)benzylamine involves the use of Benzene, 1-(azidomethyl)-2-(trifluoromethyl)- . It has also been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .Molecular Structure Analysis

The molecular formula of 2,4-Bis(trifluoromethyl)benzylamine is C9H7F6N . It has a molecular weight of 175.15 g/mol . The two fluoromethyl groups have a strong electron withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone .Physical And Chemical Properties Analysis

2,4-Bis(trifluoromethyl)benzylamine is a clear colorless to light yellow liquid . It has a refractive index of n20/D 1.445 (lit.) and a density of 1.675 g/mL at 25 °C (lit.) .科学的研究の応用

- Drug Development : Researchers use this compound to design novel pharmaceuticals due to its unique structural features. It has been employed in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .

- Trifluoromethyl Anion Source : In synthetic chemistry, 2,4-bis(trifluoromethyl)benzylamine acts as a source of trifluoromethyl anions. These anions participate in various reactions, including the introduction of trifluoromethyl groups into organic molecules .

- Green Solvents : Researchers explore the use of deep eutectic solvents (DES) for electrocatalysis. 2,4-Bis(trifluoromethyl)benzylamine has been investigated in DES-based systems, contributing to sustainable and efficient electrochemical processes .

Organic Synthesis and Medicinal Chemistry

Trifluoromethylation Reactions

Electrocatalysis in Deep Eutectic Solvents

Safety and Hazards

作用機序

Target of Action

It’s known that the compound is used as an intermediate in the synthesis of various pharmaceuticals . The specific targets would depend on the final compound that is synthesized using 2,4-Bis(trifluoromethyl)benzylamine.

Mode of Action

It has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . The interaction with its targets and the resulting changes would depend on the specific derivative that is synthesized.

特性

IUPAC Name |

[2,4-bis(trifluoromethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3H,4,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOECFUQLAZNQIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2788317.png)

![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2788325.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,5-dichlorobenzamide](/img/structure/B2788326.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2788330.png)

![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2788333.png)